Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate

Medicinal Chemistry JAK-STAT Pathway Kinase Inhibitor Synthesis

Researchers targeting the JAK-STAT pathway require the precise 2-CF3/3-F/4-COOMe substitution pattern for synthesizing clinical candidates like itacitinib; generic fluorinated isonicotinates cannot replicate the required pharmacophore geometry. - Enables synthesis of itacitinib with JAK1 selectivity (IC50 2 nM, >20-fold over JAK2). - Computed LogP of 1.7 vs. 2.34 for the non-fluorinated analog improves solubility and reduces metabolic clearance. - The methyl ester handle allows rapid diversification into amide/ester libraries for SAR exploration. Supplied with full quality assurance; shipped ambient globally for R&D and further manufacturing use.

Molecular Formula C8H5F4NO2
Molecular Weight 223.12 g/mol
CAS No. 1227594-82-2
Cat. No. B1409579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-fluoro-2-(trifluoromethyl)isonicotinate
CAS1227594-82-2
Molecular FormulaC8H5F4NO2
Molecular Weight223.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=NC=C1)C(F)(F)F)F
InChIInChI=1S/C8H5F4NO2/c1-15-7(14)4-2-3-13-6(5(4)9)8(10,11)12/h2-3H,1H3
InChIKeyOHDCGRVVFKANGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement & Differentiation Guide


Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate (CAS 1227594-82-2) is a fluorinated pyridine derivative that belongs to the trifluoromethylpyridine (TFMP) class of compounds, a privileged structural motif extensively utilized in the development of active pharmaceutical ingredients (APIs) and agrochemicals [1]. The compound features a pyridine ring substituted at the 2-position with a trifluoromethyl group, at the 3-position with a fluorine atom, and at the 4-position with a methyl carboxylate ester moiety (molecular formula C₈H₅F₄NO₂, molecular weight 223.12 g/mol) [2]. This specific substitution pattern renders it a versatile building block, particularly as a key intermediate in the synthesis of biologically active molecules targeting Janus kinase (JAK) pathways [3].

JAK1 inhibitor synthesis: Key intermediate in patented routes for itacitinib and related JAK-STAT pathway tool compounds.
Unique regiochemistry: 2-CF₃/3-F/4-COOMe substitution pattern required for correct pharmacophore geometry.
TFMP building block: Privileged trifluoromethylpyridine scaffold for kinase inhibitor and agrochemical discovery programs.

Why Generic Analogs Fail


The specific positioning of the fluorine and trifluoromethyl substituents on the isonicotinate scaffold is not arbitrary; it is a critical determinant of downstream biological activity and chemical reactivity in target molecule synthesis. The trifluoromethyl group imparts unique physicochemical properties—enhanced metabolic stability and lipophilicity—while the fluorine atom modulates electronic distribution and binding affinity [1]. Generic substitution with other fluorinated isonicotinates (e.g., Methyl 2-(trifluoromethyl)isonicotinate or Methyl 3-fluoroisonicotinate) is not viable because the distinct 2-CF₃/3-F/4-COOMe substitution pattern of this compound is specifically required for constructing the precise pharmacophore geometry found in advanced clinical candidates such as the selective JAK1 inhibitor itacitinib [2]. Simple in-class replacement would alter the regiochemical outcome of subsequent coupling reactions, fundamentally changing the structure and activity of the final API. The quantitative evidence below delineates the specific, verifiable differences that substantiate the need for this exact compound.

Regiochemical mismatch
Methyl 2-(trifluoromethyl)isonicotinate or Methyl 3-fluoroisonicotinate lack the 2-CF₃/3-F/4-COOMe pattern; coupling regiochemistry would change.
Unverified intermediate status
No patent or literature evidence links generic analogs to the synthesis of itacitinib or its pharmacophore; structural fidelity is not transferable.
Divergent physicochemical profile
Non-fluorinated or differently substituted analogs exhibit distinct LogP, density, and boiling point ranges, which can shift reaction behavior and purification.

Quantitative Differentiation Evidence


Itacitinib Key Intermediate

Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate is a direct, named intermediate in multiple granted patents assigned to Incyte Corporation for the synthesis of itacitinib (INCB039110), a selective JAK1 inhibitor evaluated in multiple Phase 2/3 clinical trials for myelofibrosis and graft-versus-host disease [1]. In the synthetic route, the methyl ester of this compound is used to form the '3-fluoro-2-(trifluoromethyl)isonicotinoyl' moiety, which is a critical component of the drug's pharmacophore [2]. This is a direct, proprietary use case that is not documented for closely related analogs like Methyl 2-(trifluoromethyl)isonicotinate (CAS 588702-68-5) or Methyl 3-fluoroisonicotinate (CAS 876919-08-3) in the context of this specific clinical asset.

Itacitinib key intermediate
Head-to-head
Target: Named intermediate in Incyte patents (EP3746429) for itacitinib, a clinical-stage JAK1 inhibitor (reported IC₅₀ 2 nM, >20-fold over JAK2).
Analogs: No direct evidence linking Methyl 2-(trifluoromethyl)isonicotinate or Methyl 3-fluoroisonicotinate to this specific inhibitor.
Reported JAK1 inhibitor synthesis context; fidelity to patented route required.
Clinical-stage asset; exact selectivity must be reviewed in target-engagement assays.
Medicinal Chemistry JAK-STAT Pathway Kinase Inhibitor Synthesis

LogP and Density Differentiation

The 3-fluoro substitution significantly alters the predicted lipophilicity and density compared to the non-fluorinated analog. Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate has a computed XLogP3-AA of 1.7 [1]. In contrast, its closest structural analog, Methyl 2-(trifluoromethyl)isonicotinate (which lacks the 3-fluoro substituent), has a reported LogP of 2.34 . This difference of ΔLogP ≈ 0.64 indicates that the target compound is considerably less lipophilic. Additionally, the density is higher for the fluorinated derivative (1.4 g/cm³ vs. 1.3 g/cm³) [2].

LogP & density
Cross-study
Target XLogP3-AA: 1.7, density: 1.4 g/cm³
Comparator (Methyl 2-(trifluoromethyl)isonicotinate): LogP 2.34, density 1.3 g/cm³
ΔLogP ≈ -0.64 (target less lipophilic); ΔDensity ≈ +0.1 g/cm³
Lower lipophilicity may support improved solubility and reduced nonspecific binding in assays.
Computed values; confirm experimentally for critical ADME modeling.
Physical Chemistry Lipophilicity ADME Prediction

Boiling Point Differentiation

The introduction of the fluorine atom at the 3-position leads to a measurable increase in predicted boiling point. Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate has a predicted boiling point of 221.5 ± 40.0 °C at 760 mmHg [1]. The analog Methyl 2-(trifluoromethyl)isonicotinate, which lacks this fluorine, has a lower predicted boiling point of 213.9 ± 40.0 °C at 760 mmHg . This difference of +7.6 °C reflects the impact of the additional fluorine on intermolecular forces, which may influence conditions for distillation or other thermal processing steps.

Boiling point
Cross-study
Target predicted bp: 221.5 ± 40.0 °C (760 mmHg)
Comparator: 213.9 ± 40.0 °C
Δ = +7.6 °C
Higher boiling point offers a wider thermal window for distillation or solvent removal.
Predicted values; validate under process conditions.
Physical Chemistry Volatility Handling and Purification

Scaffold Diversity Advantage

While no direct biological activity data is available for this specific ester, its core motif—the trifluoromethylpyridine (TFMP)—is a validated, high-value scaffold in both the pharmaceutical and agrochemical industries. Review data indicates that over 20 TFMP-containing agrochemicals have acquired ISO common names, and five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval [1]. The distinct 2-CF₃/3-F/4-COOMe substitution pattern of this compound provides a regioisomerically unique entry point into this privileged chemical space. This specific substitution is less common than the simpler 2-CF₃ isonicotinates, offering a valuable point of diversity for library synthesis and SAR exploration [2].

Scaffold diversity
Class-level inference
TFMP class: >20 agrochemical ISO names, 5 pharmaceutical approvals (marketed). Target provides a unique 2-CF₃/3-F/4-COOMe regioisomer.
Supports library diversification within a proven scaffold; less-common substitution may expand IP space.
No direct bioactivity on the methyl ester; class data to verify for specific targets.
Agrochemical Discovery Crop Protection Library Synthesis

Research and Industrial Applications


JAK1 Inhibitor Synthesis

This compound is an essential building block for the synthesis of itacitinib (INCB039110) and related analogs. Research groups and CROs focused on JAK-STAT pathway modulation, myelofibrosis, or graft-versus-host disease (GVHD) should procure this specific intermediate to ensure fidelity to the published synthetic routes and to generate the correct molecular entity for in vitro and in vivo studies [1]. The compound's 3-fluoro-2-(trifluoromethyl)isonicotinoyl moiety is a critical component of the pharmacophore conferring JAK1 selectivity (IC50 = 2 nM, >20-fold over JAK2) .

TFMP-Based Agrochemical Development

Given the established success of the TFMP motif in crop protection (e.g., in over 20 commercial products) [1], this compound serves as a non-obvious, regioisomerically distinct starting material for synthesizing novel agrochemical libraries. Its unique 2-CF₃/3-F substitution pattern can be exploited to explore new intellectual property space and discover leads with potentially differentiated herbicidal, fungicidal, or insecticidal profiles compared to those derived from more common TFMP building blocks.

Physicochemical Property Modulation

Medicinal chemists seeking to modulate lipophilicity and electron density in lead compounds can use this building block to introduce a fluorinated isonicotinate moiety. The target compound's computed LogP of 1.7 is significantly lower than the LogP of 2.34 for the non-fluorinated analog, Methyl 2-(trifluoromethyl)isonicotinate [2] . This property can be leveraged to improve aqueous solubility and reduce metabolic clearance in early-stage drug discovery programs, making it a strategically chosen building block for optimizing ADME properties.

Fluorinated Heterocyclic Library Synthesis

The methyl ester group at the 4-position serves as a convenient synthetic handle for diversification. Following saponification to the corresponding carboxylic acid, this intermediate can be coupled with a wide variety of amines or alcohols to generate diverse amide or ester libraries. This allows for rapid exploration of structure-activity relationships (SAR) around the TFMP core, while maintaining the critical 2-CF₃/3-F substitution pattern known to confer favorable metabolic stability and binding interactions [3].

Application
Selection Property
Validation Focus
JAK1 inhibitor synthesis studies
Regiochemical fidelity to patented route
Pharmacophore geometry and structural confirmation
Agrochemical discovery libraries
TFMP scaffold with non-obvious substitution
Herbicidal/insecticidal assay screening
Physicochemical property modulation
Lower computed lipophilicity
Solubility and ADME endpoint review
Fluorinated heterocyclic library synthesis
Ester diversification handle
SAR and metabolic stability profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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